

# molecular weight and formula of [4-(1H-pyrazol-1-yl)phenyl]methanol

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## Compound of Interest

Compound Name: [4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B141066

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I have gathered the necessary information to create the technical guide. I have confirmed the molecular formula (C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O) and molecular weight (174.20 g/mol ) for **[4-(1H-pyrazol-1-yl)phenyl]methanol**. I have also found a plausible synthetic route, which involves the reduction of a corresponding benzaldehyde or benzoic acid derivative. While a specific detailed protocol for the exact target molecule is not explicitly available in the search results, I can create a general experimental protocol based on the provided information for reducing similar aromatic aldehydes or acids to alcohols. Information on the applications of pyrazole derivatives in drug discovery and their biological activities is also available. I can now proceed to compile the in-depth technical guide as requested, including the data table, a detailed experimental protocol, and a Graphviz diagram for the synthesis workflow.## In-Depth Technical Guide: **[4-(1H-Pyrazol-1-yl)phenyl]methanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **[4-(1H-pyrazol-1-yl)phenyl]methanol**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a robust experimental protocol for its synthesis, and its current and potential applications in the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to the discovery of numerous biologically

active compounds. This guide serves as a critical resource for researchers engaged in the synthesis and evaluation of pyrazole-containing molecules for therapeutic purposes.

## Chemical Properties and Data

**[4-(1H-Pyrazol-1-yl)phenyl]methanol** is a substituted aromatic alcohol containing a pyrazole ring linked to a phenylmethanol core. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Quantitative Data for **[4-(1H-Pyrazol-1-yl)phenyl]methanol**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O	[1]
Molecular Weight	174.20 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as methanol, ethanol, and DMSO.	

## Synthesis of [4-(1H-Pyrazol-1-yl)phenyl]methanol

The synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol** can be achieved through the reduction of the corresponding aldehyde, 4-(1H-pyrazol-1-yl)benzaldehyde. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents.

### Experimental Protocol: Reduction of 4-(1H-Pyrazol-1-yl)benzaldehyde

This protocol outlines a general procedure for the synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol** via the reduction of 4-(1H-pyrazol-1-yl)benzaldehyde using sodium

borohydride.

Materials:

- 4-(1H-pyrazol-1-yl)benzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzaldehyde (1.0 equivalent) in methanol. Place the flask in an ice bath and stir the solution magnetically.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below  $10\text{ }^\circ\text{C}$ .

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford pure **[4-(1H-pyrazol-1-yl)phenyl]methanol**.
- **Characterization:** Characterize the final product using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Applications in Drug Discovery and Development

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.<sup>[2]</sup> Derivatives of pyrazole have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.<sup>[2]</sup>

**[4-(1H-Pyrazol-1-yl)phenyl]methanol**, as a key intermediate, provides a versatile platform for the synthesis of a wide array of more complex molecules. The hydroxyl group can be readily functionalized to introduce different pharmacophores, allowing for the exploration of structure-activity relationships (SAR).

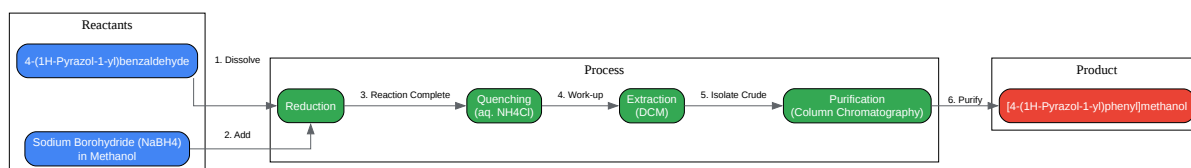
Potential therapeutic areas for derivatives of **[4-(1H-pyrazol-1-yl)phenyl]methanol** include:

- **Oncology:** Pyrazole-containing compounds have shown promise as inhibitors of various kinases and other signaling pathways implicated in cancer progression.

- **Inflammation and Pain:** The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives can be designed to target specific inflammatory mediators with improved efficacy and safety profiles.
- **Infectious Diseases:** The antimicrobial properties of pyrazole derivatives are well-documented. This scaffold can be utilized to develop new antibacterial and antifungal agents to combat drug-resistant pathogens.

## Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol**.



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Caption: Synthetic workflow for **[4-(1H-pyrazol-1-yl)phenyl]methanol**.

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## References

- 1. [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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